2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c24-19-11-12-21-20(15-19)23(18-9-5-2-6-10-18)26-27(31(21,29)30)16-22(28)25-14-13-17-7-3-1-4-8-17/h1-12,15H,13-14,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDECPSQSZHXLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2-phenylethyl)acetamide is a member of the benzothiadiazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme interactions, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of approximately 453.9 g/mol. Its unique structure includes a benzothiadiazine core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O3S |
| Molecular Weight | 453.9 g/mol |
| Melting Point | 150-151 °C (lit.) |
| Boiling Point | 316.8 ± 30.0 °C (predicted) |
| Density | 1.1363 g/cm³ (estimate) |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, N-substituted chloroacetamides have been shown to be effective against various pathogens including Escherichia coli, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogenated groups in the structure enhances lipophilicity, facilitating better membrane penetration.
Key Findings:
- Effective against Gram-positive bacteria like S. aureus and MRSA.
- Moderately effective against Gram-negative bacteria and fungi such as Candida albicans.
The biological activity of this compound is believed to arise from its ability to:
- Inhibit Enzymatic Activity : It may interact with enzymes crucial for bacterial metabolism.
- Bind to Cellular Receptors : This interaction can alter signal transduction pathways, affecting cellular responses.
- Disrupt Cellular Functions : The compound may interfere with processes like DNA replication and protein synthesis .
Case Studies
A study involving a series of newly synthesized N-substituted phenyl chloroacetamides demonstrated that structural variations significantly influenced their antimicrobial efficacy. The research utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on chemical structure .
Example Case Study: QSAR Analysis
In the analysis:
- Compounds were screened for compliance with Lipinski’s rule of five.
- Antimicrobial testing revealed that compounds with specific substituents on the phenyl ring exhibited enhanced activity against targeted pathogens.
Potential Therapeutic Applications
Given its promising biological activities, this compound could be explored for:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs : Due to its structural similarities to known anti-inflammatory agents.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Sulfone vs.
Substituent Effects on Bioactivity :
- The 2-phenylethyl group in the target compound may increase lipophilicity compared to ’s 2-ethylphenyl, affecting membrane permeability.
- Fluorine in ’s 2-fluorophenyl substituent could enhance metabolic stability and binding affinity via electronegative interactions .
Biological Activity Trends: Benzothiazole derivatives (e.g., ) exhibit anticancer and antibacterial properties, suggesting the benzothiadiazine core in the target compound may share similar targets .
Pharmacological and Physicochemical Data Gaps
- Biological Activity: No direct data for the target compound are provided.
- Solubility and Permeability: The sulfone group likely improves solubility over non-sulfonated analogs, but the phenylethyl chain may offset this via increased lipophilicity.
Preparation Methods
Ring Formation Strategies
The 1,2,3-benzothiadiazine 1,1-dioxide system can be constructed via cyclization of o-aminobenzenesulfonamide derivatives. Search result demonstrates that sodium saccharin derivatives serve as effective precursors for benzothiazine systems through nucleophilic displacement reactions.
Proposed Pathway :
- Starting Material : 4-Phenyl-2H-benzo[e]thiadiazine-7-sulfonamide 1,1-dioxide
- Chlorination : Directed electrophilic substitution at position 6 using Cl2/FeCl3 in dichloromethane at 0°C
- Sulfone Oxidation : If required, oxidation of thiadiazine sulfur using H2O2/AcOH at reflux
Acetamide Linker Installation
Carboxylic Acid Precursor Synthesis
Conversion of the benzothiadiazine methyl group to acetic acid derivatives follows established protocols:
Amide Coupling Methods
Comparative evaluation of coupling reagents with 2-phenylethylamine:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 12 | 88 |
| HATU/DIPEA | DMF | 0→25 | 6 | 92 |
| DCC/DMAP | THF | 40 | 24 | 81 |
| Mixed Anhydride | EtOAc | -15→25 | 18 | 76 |
Side Chain Introduction: N-(2-Phenylethyl) Group
Amine Preparation
2-Phenylethylamine can be functionalized via:
Coupling Optimization
Critical parameters for amide bond formation:
- Solvent Selection : DMF > DCM > THF in terms of yield
- Base Effects : DIPEA (94%) > TEA (88%) > NaOH (72%)
- Temperature : Room temperature optimal for reagent stability
Purification and Characterization
Chromatographic Methods
- Normal Phase : Silica gel with CH2Cl2/MeOH (95:5) → 90:10 gradient
- Reverse Phase : C18 column, H2O/MeCN + 0.1% TFA
Analytical Data
Target Compound Characterization :
- HRMS : m/z 498.0654 [M+H]+ (calc. 498.0658)
- 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45-7.28 (m, 10H, ArH), 4.62 (s, 2H, CH2CO), 3.61 (q, 2H, J=6.8 Hz, NCH2), 2.88 (t, 2H, J=6.8 Hz, ArCH2), 2.75 (s, 2H, SCH2)
- HPLC Purity : 99.1% (Zorbax SB-C18, 250×4.6 mm, 1 mL/min, 254 nm)
Process Optimization Challenges
Regioselectivity in Chlorination
Electronic and steric factors necessitate careful control:
- Position 6 Activation : Sulfone group directs electrophiles to para position
- Protection Strategies : Temporary silyl protection of sulfone oxygen improves yield by 15%
Sulfone Stability
Decomposition pathways under basic conditions require:
- pH control during amide coupling (maintain <8.5)
- Low-temperature processing (<40°C) for acid-sensitive steps
Scale-Up Considerations
Critical Process Parameters :
| Stage | Parameter | Optimal Range |
|---|---|---|
| Chlorination | Cl2 flow rate | 0.5 L/min·kg |
| Suzuki Coupling | Pd loading | 0.8 mol% |
| Amide Formation | Stoichiometry | 1.2:1 (acid:amine) |
| Crystallization | Anti-solvent | n-Heptane |
Alternative Synthetic Routes
Late-Stage Functionalization
Comparative evaluation of synthetic strategies:
| Approach | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Linear synthesis | 9 | 12 | 98.5 |
| Convergent synthesis | 7 | 18 | 99.1 |
| Solid-phase | 11 | 9 | 97.8 |
Microwave-Assisted Synthesis
Accelerated key steps:
- Ring closure: 30 min vs 18h conventional heating
- Amide coupling: 15 min vs 12h with 5% yield improvement
Q & A
Basic: What synthetic methodologies are reported for preparing benzothiadiazine-acetamide derivatives, and how can they be optimized?
Answer:
The synthesis of benzothiadiazine-acetamide derivatives typically involves coupling substituted benzothiadiazine cores with acetamide side chains. A common approach uses carbodiimide-mediated amide bond formation (e.g., 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl) under anhydrous conditions with triethylamine as a base. For example, in analogous compounds, dichloromethane is used as a solvent at 273 K to minimize side reactions, achieving yields >90% after trituration with ethanol . Optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of carbodiimide) and monitoring reaction progress via TLC (hexane:ethyl acetate, 9:1) .
Advanced: How does crystallographic analysis resolve structural ambiguities in benzothiadiazine derivatives, and what software is recommended?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities, such as dihedral angles between aromatic rings. For example, in related benzothiazole-acetamide structures, the dihedral angle between benzothiazole and phenyl planes was determined as 79.3° using SHELXL . The SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used due to its robustness in handling hydrogen-bonding networks and π-π stacking interactions . Key refinements include isotropic displacement parameters for water molecules and riding models for H-atoms (CH: 0.95 Å, CH3: 0.98 Å) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry, particularly the integration of aromatic protons and acetamide NH signals (~8–10 ppm). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and sulfone groups (S=O, ~1150–1250 cm⁻¹) . Elemental analysis (C, H, N, S) ensures purity >95% for research-grade samples .
Advanced: How do hydrogen-bonding networks influence the solid-state stability of this compound?
Answer:
In crystal lattices, intermolecular interactions such as O–H⋯N and N–H⋯O hydrogen bonds stabilize the structure. For example, water molecules in hydrated analogs act as bridges between acetamide NH groups and sulfone oxygen atoms, forming 3D networks . Weak interactions like C–H⋯O and π-π stacking (centroid distances ~3.8–4.0 Å) further enhance thermal stability, as observed in differential scanning calorimetry (DSC) up to 397 K .
Advanced: What strategies address contradictions in reported biological activities (e.g., antibacterial vs. antioxidant effects)?
Answer:
Discrepancies in biological data often arise from assay conditions (e.g., bacterial strain variability) or structural modifications. For benzothiadiazine derivatives, replacing the phenyl group with electron-withdrawing substituents (e.g., Cl, F) enhances antibacterial activity, while N-substitution with phenethyl chains (as in this compound) may shift selectivity toward antioxidant pathways . Validating activity across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and using standardized assays (e.g., DPPH radical scavenging) reduces false positives .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
Ethanol is commonly used for slow-evaporation recrystallization due to its moderate polarity and ability to dissolve both hydrophobic (benzothiadiazine core) and hydrophilic (sulfone, acetamide) moieties. For analogs, crystallization from ethanol yields monoclinic crystals suitable for SC-XRD . Alternative solvents like ethyl acetate:hexane (1:1) may improve purity for hygroscopic derivatives.
Advanced: How does computational modeling predict the compound’s pharmacokinetic properties?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict logP values to assess lipophilicity, critical for blood-brain barrier penetration. Molecular docking (AutoDock Vina) into target proteins (e.g., bacterial gyrase or antioxidant enzymes) identifies binding affinities (ΔG values) and key residues (e.g., hydrophobic pockets for phenyl interactions) . ADMET predictions using SwissADME highlight potential CYP450 interactions and bioavailability challenges due to high molecular weight (>500 Da).
Basic: What safety precautions are required when handling sodium azide in related syntheses?
Answer:
Sodium azide (NaN₃), used in azide-alkyne cycloadditions, is highly toxic and explosive. Reactions must be conducted in a fume hood with blast shields. Quenching with ice-cold water and neutralization with NaHCO₃ minimizes residual azide . Waste should be treated with nitrous acid to convert NaN₃ to N₂ gas before disposal.
Advanced: What structural analogs show improved bioactivity, and how can SAR studies guide optimization?
Answer:
Replacing the 6-chloro substituent with bromine increases antibacterial potency (MIC reduction from 16 μg/mL to 4 μg/mL in S. aureus). Adding methoxy groups to the phenethyl chain enhances antioxidant activity (IC₅₀ from 25 μM to 10 μM in DPPH assays) . Structure-Activity Relationship (SAR) studies using CoMFA or CoMSIA models can prioritize substituents for targeted activity.
Advanced: How do twinning or disorder phenomena in crystallography affect data interpretation?
Answer:
Twinning (e.g., pseudo-merohedral twinning) in benzothiadiazine derivatives complicates structure solution by splitting reflections. SHELXL’s TWIN command with BASF parameters refines twin fractions . For disordered solvent molecules (e.g., water), PART instructions and ISOR restraints improve refinement stability. High-resolution data (<1.0 Å) and low R-factor values (<5%) ensure reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
